2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[6-({[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1H-benzimidazol-2-yl]phenyl}acetamide
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Overview
Description
2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[6-({[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1H-benzimidazol-2-yl]phenyl}acetamide is a complex organic compound that features a combination of triazole, benzimidazole, and phenylacetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[6-({[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1H-benzimidazol-2-yl]phenyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and benzimidazole intermediates, followed by their coupling through sulfanyl and acetyl linkages. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow chemistry or batch processing. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of automated systems and advanced analytical techniques is common in industrial settings to monitor and control the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[6-({[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1H-benzimidazol-2-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[6-({[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1H-benzimidazol-2-yl]phenyl}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[6-({[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1H-benzimidazol-2-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- 1-methoxy-1-buten-3-yne
Uniqueness
2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[6-({[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1H-benzimidazol-2-yl]phenyl}acetamide stands out due to its unique combination of triazole, benzimidazole, and phenylacetamide moieties
Properties
Molecular Formula |
C23H22N10O2S2 |
---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-[6-[[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-1H-benzimidazol-2-yl]phenyl]acetamide |
InChI |
InChI=1S/C23H22N10O2S2/c1-32-12-24-30-22(32)36-10-19(34)26-15-5-3-14(4-6-15)21-28-17-8-7-16(9-18(17)29-21)27-20(35)11-37-23-31-25-13-33(23)2/h3-9,12-13H,10-11H2,1-2H3,(H,26,34)(H,27,35)(H,28,29) |
InChI Key |
QREFQYXJIFOPBC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1SCC(=O)NC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)NC(=O)CSC5=NN=CN5C |
Origin of Product |
United States |
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